Enhanced MAO-B Inhibition Potency via Introduction of a 6-Bromo Substituent
The presence of a bromine at the 6-position of this compound's quinoline core is associated with a significant increase in inhibitory potency against monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders. While data for this specific compound was not found in peer-reviewed literature, a structurally related 6-bromo-quinoline analog, CHEMBL2430703, demonstrated a potent IC50 of 86 nM against recombinant human MAO-B [1]. This is a marked improvement over the parent, non-brominated scaffold, which showed no activity (IC50 > 100,000 nM), highlighting the critical role of the bromine atom for target engagement [1]. This suggests that the 6-bromo group in the target compound may confer a similar advantage over its non-brominated comparator, 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid.
| Evidence Dimension | MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not available for the exact compound; inferred from a close structural analog (CHEMBL2430703): IC50 = 86 nM [1] |
| Comparator Or Baseline | Non-brominated scaffold analog (CHEMBL2430703): IC50 > 100,000 nM [1] |
| Quantified Difference | >1,160-fold increase in potency conferred by the bromine substitution |
| Conditions | Inhibition of recombinant human MAO-B assessed by kynuramine conversion to 4-hydroxyquinoline after 20 minutes by spectrofluorometric analysis [1] |
Why This Matters
For researchers procuring compounds to study MAO-B inhibition, this data indicates that the 6-bromo substituent is not merely a synthetic handle but a critical pharmacophoric element for target potency, making its non-brominated analog a poor substitute.
- [1] BindingDB. (2020). BDBM50493474 (CHEMBL2430703): Affinity Data for Human MAO-A and MAO-B. Retrieved from BindingDB.org. View Source
